An In-depth Technical Guide to 4-Azaspiro[2.5]octane: A Key Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 4-Azaspiro[2.5]octane: A Key Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry
In the relentless pursuit of novel therapeutics with enhanced efficacy and specificity, medicinal chemists are increasingly venturing beyond the traditional flat, aromatic structures that have long dominated drug design. This exploration into three-dimensional chemical space has led to a surge of interest in spirocyclic scaffolds. These unique molecular architectures, characterized by two rings sharing a single common atom, offer a rigid and well-defined orientation of substituents in three-dimensional space. This rigidity can lead to improved binding affinity and selectivity for biological targets, as well as enhanced metabolic stability and other desirable pharmacokinetic properties.
Among the diverse array of spirocyclic systems, 4-Azaspiro[2.5]octane has emerged as a particularly valuable building block. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications, with a focus on its role in the development of next-generation pharmaceuticals.
Chemical Properties and Structure of 4-Azaspiro[2.5]octane
4-Azaspiro[2.5]octane is a saturated heterocyclic compound featuring a piperidine ring fused to a cyclopropane ring at the 4-position of the piperidine. The presence of the strained cyclopropane ring imparts significant conformational rigidity to the molecule.
Core Compound and its Hydrochloride Salt
The parent compound, 4-Azaspiro[2.5]octane, is a free base. However, it is frequently utilized and supplied as its hydrochloride salt for improved stability and handling.
| Property | 4-Azaspiro[2.5]octane (Free Base) | 4-Azaspiro[2.5]octane Hydrochloride |
| CAS Number | 124269-04-1 | 1301739-56-9[1][2][3][4][5] |
| Molecular Formula | C₇H₁₃N | C₇H₁₄ClN[3] |
| Molecular Weight | 111.18 g/mol | 147.65 g/mol [3] |
| Appearance | Not widely reported, likely a liquid or low-melting solid | Solid |
| Melting Point | Data not readily available in public literature | Data not readily available in public literature |
| Boiling Point | Data not readily available in public literature | Data not readily available in public literature |
| pKa | Data not readily available in public literature | Data not readily available in public literature |
| Solubility | Expected to be soluble in organic solvents | Likely soluble in water and polar protic solvents |
Note: Specific experimental data for the physical properties of the free base are not widely available in the public domain. The properties of the hydrochloride salt are also not extensively reported in peer-reviewed literature but can often be found in supplier documentation.
Structural Elucidation and Spectroscopic Data
While specific, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for the parent 4-Azaspiro[2.5]octane is limited, the structural features can be predicted.
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¹H NMR: The proton NMR spectrum would be expected to show complex multiplets for the methylene protons of the piperidine and cyclopropane rings. The protons on the carbons adjacent to the nitrogen atom would be shifted downfield.
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¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the piperidine and cyclopropane rings, with the carbons attached to the nitrogen appearing at a lower field.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight.
A detailed conformational analysis of 4-Azaspiro[2.5]octane has not been extensively published. However, studies on analogous 1-oxa-2-azaspiro[2.5]octane derivatives have demonstrated the utility of NMR spectroscopy in determining the preferred conformations and the relative configurations of substituents.
Synthesis of the 4-Azaspiro[2.5]octane Scaffold
Detailed, peer-reviewed synthetic procedures for the parent 4-Azaspiro[2.5]octane are not readily found in the public literature. However, patent literature outlines general strategies for the synthesis of related derivatives, such as 4,7-diazaspiro[2.5]octane compounds.[6] A plausible synthetic approach to the core scaffold can be extrapolated from these methods.
A representative, though not experimentally verified, synthetic pathway is illustrated below. This would likely involve the construction of a suitable precursor containing the cyclopropane and a latent piperidine ring, followed by cyclization and any necessary functional group manipulations.
Caption: A generalized, hypothetical synthetic workflow for 4-Azaspiro[2.5]octane.
For instance, a synthetic route could commence with a 1,1-disubstituted cyclopropane derivative which is then elaborated to form the piperidine ring. The specific reagents and reaction conditions would need to be optimized for this particular target.
Applications in Drug Discovery and Medicinal Chemistry
The rigid, three-dimensional nature of the 4-azaspiro[2.5]octane scaffold makes it an attractive component in the design of novel drug candidates. By incorporating this moiety, medicinal chemists can achieve:
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Increased sp³ Character: Moving away from flat, sp²-hybridized aromatic systems to more three-dimensional, sp³-rich structures is a current trend in drug discovery, often leading to improved solubility, metabolic stability, and reduced off-target effects.
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Precise Vectorial Orientation: The fixed geometry of the spirocycle allows for the precise positioning of functional groups in space, which can enhance binding interactions with a biological target.
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Novel Chemical Space: The unique topology of 4-azaspiro[2.5]octane allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with new biological activities.
A notable example of the successful application of the 4-azaspiro[2.5]octane scaffold is in the development of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors. A recent study on the enzymatic synthesis of azaspiro[2.y]alkanes highlighted that the replacement of an aromatic linker with an azaspiro[2.5]octane moiety in a NAMPT inhibitor led to improved binding potency.[7] This demonstrates the potential of this scaffold to enhance the pharmacological properties of a drug candidate.
Caption: Workflow illustrating the integration of 4-Azaspiro[2.5]octane in drug design.
Reactivity and Further Functionalization
The 4-azaspiro[2.5]octane core possesses a secondary amine, which is a key site for further chemical modification. This nitrogen atom can undergo a variety of reactions, allowing for the facile introduction of diverse substituents.
Common reactions involving the secondary amine include:
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N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce alkyl groups.
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N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives.
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Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides or triflates to introduce aromatic moieties.
The cyclopropane ring is generally stable under many reaction conditions, but its inherent ring strain can be exploited in certain chemical transformations, although such reactivity for this specific scaffold is not well-documented.
Conclusion and Future Outlook
4-Azaspiro[2.5]octane is a compelling and valuable scaffold for modern drug discovery. Its inherent rigidity, three-dimensionality, and the synthetic accessibility of its derivatives make it an attractive building block for the development of novel therapeutics with improved pharmacological profiles. While detailed public data on the parent compound remains somewhat limited, the growing interest in spirocyclic systems suggests that further research into the synthesis, properties, and applications of 4-azaspiro[2.5]octane and its analogs will continue to expand. For researchers and drug development professionals, this scaffold represents a promising avenue for exploring new chemical space and designing the next generation of innovative medicines.
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![4-Azaspiro[2.5]octane](https://via.placeholder.com/100x100.png?text=C7H13N)



